tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (2S,3S)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
(2S,3S)-2-methylpyrrolidine+tert-butyl chloroformate→tert-Butyl ((2S,3S)-2-methylpyrrolidin-3-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate is used as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology
The compound is studied for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine
In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors, contributing to the design of novel therapeutic agents .
Industry
Industrially, the compound is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2S,3S)-2-methylazetidin-3-yl)carbamate
- tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate hydrochloride
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGQOZZMQMOQI-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374656-03-7 |
Source
|
Record name | rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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